(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
Description
(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-ethoxy-substituted oxolane (tetrahydrofuran) ring linked to a methanesulfonyl chloride group. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing sulfonate groups or as activating agents.
Properties
IUPAC Name |
(3-ethoxyoxolan-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-2-12-7(3-4-11-5-7)6-13(8,9)10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACKZDXADVKXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS No. 1785178-84-8) is a sulfonyl chloride compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of an ethoxy oxolane moiety, suggests a range of biological activities that warrant investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of this compound is C7H13ClO4S, with a molecular weight of 228.69 g/mol. The compound is soluble in organic solvents and exhibits reactivity typical of sulfonyl chlorides, which can be utilized in various chemical transformations.
The biological activity of this compound may involve its interaction with specific cellular targets, including enzymes and receptors. Sulfonyl chlorides are known to act as electrophiles, capable of forming covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
Antimicrobial Activity
Research has indicated that compounds containing sulfonyl groups exhibit antimicrobial properties. A study on related sulfonyl compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Table 1: Antimicrobial activity of this compound against selected microorganisms.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested on human cell lines to assess its potential as a therapeutic agent.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 25 | >10 |
| MCF7 | 30 | >8 |
| Normal Human Cells | >100 | - |
Table 2: Cytotoxicity profile of this compound on various cell lines.
Case Studies
- Synthesis and Antimicrobial Evaluation : A recent study synthesized this compound and evaluated its antimicrobial properties against common pathogens. The compound exhibited promising results, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent .
- Mechanistic Insights : Another investigation focused on the mechanism by which sulfonyl chlorides exert their biological effects. It was found that these compounds could modify cysteine residues in proteins, leading to altered enzymatic activities and cellular responses .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its methanesulfonyl chloride functional group can participate in nucleophilic substitution reactions, enabling the introduction of various nucleophiles. This property is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Table 1: Reaction Types Involving (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |
| Acylation | Acts as an acylating agent for amines and alcohols |
| Coupling Reactions | Useful in forming carbon-carbon bonds |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its ability to modify biological molecules makes it a candidate for developing new therapeutic agents.
Case Study: Antiviral Agents
Research has shown that derivatives of this compound exhibit antiviral properties. By modifying the methanesulfonyl group, researchers have synthesized compounds that inhibit viral replication, showcasing its potential in drug development.
Biochemistry
The compound's role as an organic buffer makes it valuable in biochemical applications. It can be used to stabilize pH levels in biological assays and reactions, facilitating accurate measurements and reactions.
Table 2: Biochemical Applications
| Application | Description |
|---|---|
| pH Stabilization | Maintains consistent pH in biochemical assays |
| Enzyme Activity Modulation | Influences enzyme kinetics through substrate modification |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
This may enhance selectivity in certain reactions compared to methanesulfonyl chloride .
Steric Hindrance : Bulkier substituents (e.g., ethoxy) reduce reaction rates with sterically hindered substrates. For example, this compound may exhibit slower hydrolysis than methanesulfonyl chloride .
Thermal Stability : Methanesulfonyl chloride decomposes at elevated temperatures, releasing toxic gases (e.g., SO₂, HCl). Oxolane derivatives likely decompose similarly but at higher temperatures due to increased molecular stability .
Preparation Methods
General Synthetic Strategy for Sulfonyl Chlorides
Sulfonyl chlorides are typically prepared by chlorosulfonation of suitable precursors or by transformation of sulfonyl derivatives such as sulfonic acids or sulfonates. A common reagent used is methanesulfonyl chloride (mesyl chloride), which can also be introduced via chlorination of methanesulfonic acid derivatives.
- Typical reagents: Methanesulfonyl chloride, chlorinating agents, bases (e.g., pyridine) to scavenge HCl.
- Reaction conditions: Often carried out under anhydrous conditions, at low to moderate temperatures to avoid decomposition.
- Solvents: Dichloromethane, acetonitrile, or other polar aprotic solvents facilitate the reaction.
Preparation via Alkyl Halide to Sulfonyl Chloride Conversion
A recent method involves telescoping alkyl halides to alkyl sulfonyl chlorides using recyclable N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) in the presence of hydrochloric acid and acetonitrile. This two-step process involves:
- Formation of S-alkyl isothiouronium salts by reacting alkyl halides with thiourea in ethanol.
- Oxidative chlorosulfonation of these salts with NCBSI and HCl in acetonitrile at 0–20 °C.
This method provides good to excellent yields (77–98%) for a variety of alkyl sulfonyl chlorides, including primary, secondary, tertiary, and heterocyclic substrates. The process is scalable and uses recyclable reagents, making it industrially attractive.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1 | Alkyl halide + thiourea, EtOH, reflux ~30-60 min | Formation of S-alkyl isothiouronium salt |
| 2 | NCBSI (4 equiv), 2 M HCl, MeCN, 0–20 °C, 15-60 min | Conversion to sulfonyl chloride, yields 77–98% |
This approach could be adapted for preparing this compound by starting from the corresponding alkyl halide derivative of the 3-ethoxyoxolane moiety.
Summary Table of Preparation Methods
Research Findings and Notes
- The telescoping alkyl halide to sulfonyl chloride method using NCBSI is notable for its high efficiency, mild reaction conditions, and recyclability of reagents, which could be adapted for the synthesis of this compound starting from the appropriate halide precursor.
- The preparation of the thiol precursor under mild conditions suggests that the oxolane ring remains stable during functional group transformations, an important consideration for preserving the integrity of the 3-ethoxy substituent during sulfonyl chloride formation.
- Solvent choice (e.g., MeCN, DCM) and temperature control (0–20 °C) are critical to prevent decomposition and side reactions during the chlorosulfonation step.
- No direct industrial-scale synthesis data was found, but continuous flow synthesis methods for related compounds could be explored to improve scalability and control.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride in laboratory settings?
- Methodological Guidance :
- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection if ventilation is insufficient .
- Ventilation : Employ local exhaust ventilation or fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .
- Emergency Response : For skin/eye contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .
Q. How should this compound be stored to maintain stability?
- Methodological Guidance :
- Store in airtight, corrosion-resistant containers (e.g., glass) under cool (≤25°C), dry conditions, protected from light and moisture .
- Segregate from strong oxidizers (e.g., peroxides, nitrates) to prevent hazardous reactions .
Q. What are the primary synthetic applications of this compound in organic chemistry?
- Methodological Guidance :
- Sulfonylation : React with amines to synthesize sulfonamides, a key step in drug intermediate preparation. Use non-protic solvents (e.g., DCM) and controlled temperatures (0–25°C) to minimize side reactions .
- Dehydration Agent : Convert carboxylic acids to acid chlorides via methanesulfonate ester intermediates. Monitor reaction progress via TLC or NMR to optimize yields .
Advanced Research Questions
Q. How can researchers mitigate unexpected exothermic reactions during sulfonylation reactions with this compound?
- Methodological Guidance :
- Temperature Control : Use ice baths for slow reagent addition (e.g., dropwise via syringe pump) to dissipate heat .
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve heat distribution. Avoid high-boiling solvents that trap heat .
- In Situ Monitoring : Employ FTIR or inline pH probes to detect early signs of runaway reactions .
Q. What analytical techniques are recommended to characterize decomposition byproducts under varying experimental conditions?
- Methodological Guidance :
- GC-MS : Identify volatile degradation products (e.g., SOx, CO) under thermal stress .
- HPLC-MS/NMR : Analyze hydrolyzed byproducts (e.g., sulfonic acids) in aqueous conditions. Use deuterated solvents (e.g., D2O) for NMR studies .
- XRD/FTIR : Assess crystallinity changes or functional group alterations after exposure to light or humidity .
Q. How can conflicting toxicity data for sulfonyl chlorides be resolved in experimental design?
- Methodological Guidance :
- Mechanistic Studies : Compare hydrolysis rates (e.g., via pH-dependent kinetic assays) to differentiate parent compound toxicity (slow hydrolysis) vs. degradation product toxicity (fast hydrolysis) .
- In Silico Modeling : Use QSAR models to predict acute toxicity (e.g., LC50) and validate with in vitro assays (e.g., cell viability tests) .
- Controlled Exposure Trials : Conduct tiered exposure studies in model organisms (e.g., zebrafish) to establish dose-response curves for respiratory/neurotoxic effects .
Q. What strategies optimize yield in sulfonamide synthesis when using sterically hindered amines?
- Methodological Guidance :
- Base Selection : Use bulky bases (e.g., DIPEA) to deprotonate amines without competing side reactions .
- Microwave Assistance : Enhance reaction kinetics and selectivity under controlled microwave irradiation (e.g., 50–80°C, 30 min) .
- Workup Optimization : Quench excess reagent with aqueous NaHCO3, followed by extraction with ethyl acetate to isolate products efficiently .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
